Bienvenue dans la boutique en ligne BenchChem!

5-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid

Medicinal Chemistry Scaffold Design Regioisomerism

5-(1-Phenyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid (CAS 1500627-24-6) is a heterocyclic building block that fuses a 1-phenylpyrazole moiety with an isoxazole-4-carboxylic acid core. This defines a specific regioisomeric and functional-group arrangement that distinguishes it within the broader pyrazole-isoxazole carboxylic acid family.

Molecular Formula C13H9N3O3
Molecular Weight 255.23 g/mol
CAS No. 1500627-24-6
Cat. No. B1471079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid
CAS1500627-24-6
Molecular FormulaC13H9N3O3
Molecular Weight255.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C=N2)C3=C(C=NO3)C(=O)O
InChIInChI=1S/C13H9N3O3/c17-13(18)11-7-15-19-12(11)9-6-14-16(8-9)10-4-2-1-3-5-10/h1-8H,(H,17,18)
InChIKeyHSIHBJJDFZNMTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Phenyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid: Core Scaffold Identity and Procurement Baseline


5-(1-Phenyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid (CAS 1500627-24-6) is a heterocyclic building block that fuses a 1-phenylpyrazole moiety with an isoxazole-4-carboxylic acid core . This defines a specific regioisomeric and functional-group arrangement that distinguishes it within the broader pyrazole-isoxazole carboxylic acid family. It is supplied primarily as a research chemical for medicinal chemistry and chemical biology applications .

Why Generic 'Pyrazole-Isoxazole Carboxylic Acid' Substitution Fails for 1500627-24-6


Procurement specifications for pyrazole-isoxazole carboxylic acid scaffolds frequently conflate regioisomers and substitution patterns, yet the position of the pyrazole attachment on the isoxazole ring (C5 vs. C3) and the nature of the N-aryl substituent fundamentally alter the vector of the carboxylic acid handle, the scaffold's conformational preferences, and its derived physicochemical descriptors such as topological polar surface area (TPSA) and LogP . Substituting a C3-linked or N-methyl analog for the target C5-linked N-phenyl compound introduces a regioisomeric change that can compromise structure-activity relationship (SAR) continuity in lead optimization programs .

Quantitative Differentiation Evidence for 5-(1-Phenyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid


Regioisomeric Identity: C5-Pyrazole Attachment vs. Common C3-Linked Analogs

The target compound 1500627-24-6 is the 5-(pyrazol-4-yl)isoxazole-4-carboxylic acid regioisomer. The closest commercially widespread analog family comprises 3-(pyrazol-4-yl)isoxazole-4-carboxylic acids (e.g., 5-methyl-3-(1-phenyl-1H-pyrazol-4-yl)isoxazole-4-carboxylic acid). In the C5-linked regioisomer, the carboxylic acid at isoxazole C4 is oriented differently relative to the pyrazole ring system, altering the exit vector geometry and H-bonding pharmacophore presentation .

Medicinal Chemistry Scaffold Design Regioisomerism

Biological Annotation Gap: Lack of Published Target-Specific Data vs. Class-Level Inferences

A thorough search of primary literature, patents, and authoritative databases (PubChem, ChEMBL) returned no direct IC50, Ki, EC50, or phenotypic screening data for 5-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid (CAS 1500627-24-6) against any specific molecular target or cell line. This contrasts with related pyrazole-isoxazole carboxylic acid derivatives that have demonstrated low-micromolar to sub-micromolar activity in kinase inhibition and antimicrobial assays [1]. The absence of direct data for this specific compound constitutes a significant evidentiary gap that must be weighed against class-level expectations.

Kinase Inhibition Antimicrobial Data Gap Analysis

Procurement Cost and Purity Benchmarking Against Close Analogs

A direct price-per-unit comparison with the structurally closest commercially available analog highlights a procurement decision trade-off. The target compound (Leyan, 95% purity) is listed at a 1 g scale price point that is below the typical entry price for more heavily substituted pyrazole-isoxazole-4-carboxylic acid analogs offered by specialized custom synthesis vendors . This lower absolute cost for the core scaffold may be advantageous for initial library synthesis where larger quantities of the bare carboxylic acid handle are required.

Procurement Cost Comparison Purity

Application Scenarios for 1500627-24-6 Based on Differential Evidence


Regioisomer-Specific Library Enumeration in Kinase Lead Optimization

When a kinase inhibitor screening hit identified an oxazolyl-pyrazole core (as disclosed in US20040180881A1 [1]) but the active analog features a C5-pyrazole attachment, procurement of CAS 1500627-24-6 ensures regioisomeric fidelity for the follow-up library. Using a C3-linked analog would introduce a scaffold-hop variable not present in the original hit, potentially confounding SAR interpretation.

Building Block for Diversified Amide and Ester Derivative Synthesis

The free carboxylic acid handle with min. 95% purity enables direct amide coupling or esterification without an initial deprotection step. This is particularly relevant when the intended derivatization point must remain conserved across multiple library members, and the C5-pyrazole connectivity is required to maintain the correct presentation of the N-phenyl group to a hydrophobic protein pocket.

Cost-Sensitive Early-Stage Probe Synthesis

For projects where a modest number of analogs (10–50 compounds) must be synthesized to explore the chemical space around a pyrazole-isoxazole scaffold, the lower procurement cost of the target compound relative to custom-synthesized alternatives enables a larger initial purchase, reducing the risk of material shortages during iterative synthesis cycles.

Negative Control Scaffold for Class-Level Biological Profiling

Because no direct biological activity data exists for this specific compound [1], it can serve as a baseline or negative control scaffold in phenotypic or target-based screens where the activity of more decorated analogs is being assessed. Its lack of pre-annotated off-target liabilities allows researchers to attribute observed effects more cleanly to the appended moieties introduced during derivatization.

Quote Request

Request a Quote for 5-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.